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Compound of Interest

Compound Name:
2-(3-Bromophenyl)-2-

methylpropanenitrile

CAS No.: 90433-20-8

Cat. No.: B1278999 Get Quote

Core Identity & Synthetic Utility of CAS 90433-20-8

Executive Summary
2-(3-Bromophenyl)-2-methylpropionitrile (CAS 90433-20-8) is a specialized organobromine

building block used in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2]

Structurally, it consists of a benzene ring substituted at the meta position with a bromine atom

and at the benzylic position with a gem-dimethyl propionitrile group.

This molecule serves as a critical "meta-functionalized" scaffold. Unlike its para-isomer (a

precursor to Fexofenadine), the 3-bromo variant is primarily utilized in Structure-Activity

Relationship (SAR) studies to probe binding pockets requiring off-axis geometry. Its bromine

handle allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig),

while the nitrile group provides a gateway to carboxylic acids, amides, or amines.

Nomenclature & Synonyms (The Core Topic)
Accurate identification is paramount in chemical sourcing, as the meta (3-bromo) and para (4-

bromo) isomers are frequently confused in database queries. The following table consolidates

the accepted nomenclature for CAS 90433-20-8.

Table 1: Synonym Mapping & Database Identifiers
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Category Identifier / Name Context

Primary CAS 90433-20-8
The definitive registry number

for the meta isomer.[2]

IUPAC Name
2-(3-Bromophenyl)-2-

methylpropanenitrile

Systematic name used in

formal literature.

CA Index Name
Benzeneacetonitrile, 3-bromo-

-dimethyl-

Used in Chemical Abstracts

Service indexing.

Common Name -Dimethyl-3-

bromophenylacetonitrile

Frequently used in bulk

synthesis contexts.

Alt. Synonym
3-Bromo-

-dimethylbenzyl cyanide

Older nomenclature focusing

on the benzyl cyanide core.

Isomer Warning
Do not confuse with CAS

101184-73-0

This is the 4-bromo (para)

isomer.

Visualizing the Nomenclature Logic
The following diagram illustrates how the chemical structure dictates the various synonyms,

ensuring researchers select the correct isomer for their pathway.

2-(3-Bromophenyl)-2-
methylpropionitrile

(Structure)

3-Bromo Group
(Meta Position)

Defines Isomer

Gem-dimethyl
(alpha, alpha)

Defines Alkylation

Nitrile Group
(Cyano)

Defines Class

Benzeneacetonitrile,
3-bromo-alpha,alpha-dimethyl-

3-Bromo-alpha,alpha-
dimethylbenzyl cyanide
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Click to download full resolution via product page

Figure 1: Structural deconstruction of CAS 90433-20-8 showing the derivation of its primary

synonyms.

Chemical Profile & Properties
Understanding the physicochemical properties is essential for reaction planning, particularly

regarding solvent selection and purification methods.

Table 2: Physicochemical Specifications
Property Value Notes

Molecular Formula

C

H

BrN

Molecular Weight 224.10 g/mol

Appearance Colorless to pale yellow liquid
May darken upon storage due

to trace oxidation.

Boiling Point ~140-145°C (at 1-2 mmHg)
High vacuum distillation

recommended.

Solubility Soluble in DCM, THF, EtOAc Insoluble in water.

Stability Stable under standard STP
Avoid strong acids (hydrolysis

risk) and oxidizers.

Synthetic Utility & Protocols
The synthesis of 2-(3-bromophenyl)-2-methylpropionitrile is most reliably achieved via the

double alkylation of 3-bromophenylacetonitrile. Direct bromination of 2-methyl-2-

phenylpropionitrile is not recommended as it predominantly yields the para isomer due to steric

hindrance and electronic directing effects.
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Protocol: Double Methylation of 3-
Bromophenylacetonitrile
Objective: Synthesize CAS 90433-20-8 via nucleophilic substitution.

Reagents:

Substrate: 3-Bromophenylacetonitrile (CAS 31938-07-5)

Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu)

Electrophile: Methyl Iodide (MeI)

Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

Setup: Flame-dry a 3-neck round-bottom flask and maintain under nitrogen atmosphere.

Deprotonation: Suspend NaH (2.2 equiv) in anhydrous THF at 0°C. Add 3-

bromophenylacetonitrile (1.0 equiv) dropwise.

Causality: The low temperature prevents runaway exotherms during the initial

deprotonation of the benzylic proton.

Alkylation: Stir for 30 minutes, then add Methyl Iodide (2.5 equiv) dropwise while maintaining

0°C.

Note: Excess MeI ensures complete conversion to the gem-dimethyl product, preventing

mono-methylated impurities.

Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours.

Validation (Self-Check): Monitor via TLC (Hexane/EtOAc 9:1). The starting material (more

polar) should disappear, replaced by a distinct, less polar spot (the product).

Workup: Quench with saturated NH
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Cl. Extract with EtOAc. Wash organics with brine, dry over MgSO

, and concentrate.

Purification: Distill under reduced pressure or purify via silica gel chromatography (100%

Hexanes

5% EtOAc/Hexanes).

Synthetic Pathway Diagram

3-Bromophenylacetonitrile
(Precursor)

Step 1: Deprotonation
(NaH/THF, 0°C)

Carbanion Intermediate

 - H2

Step 2: Methylation
(+ MeI, Excess)

2-(3-Bromophenyl)-2-methylpropionitrile
(CAS 90433-20-8)

 SN2 Reaction
(Repeat 2x)

Click to download full resolution via product page
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Figure 2: Step-wise synthesis workflow via double alkylation.

Downstream Applications
This molecule is primarily used as a "divergent intermediate." The two functional handles

(Bromide and Nitrile) allow for orthogonal chemical modifications.

Suzuki-Miyaura Coupling: The 3-bromo position is ideal for coupling with boronic acids to

create biaryl systems, common in kinase inhibitors.

Nitrile Hydrolysis: The nitrile group can be hydrolyzed (using H

SO

/H

O) to form 2-(3-bromophenyl)-2-methylpropanoic acid, a carboxylic acid bioisostere.

Reduction: Reduction with LiAlH

yields the corresponding amine, useful for CNS-active drug scaffolds.

Safety & Handling
Hazards: As an organonitrile, this compound can metabolize to release cyanide ions. It is

also an aryl bromide.

GHS Classification:

Acute Toxicity (Oral/Dermal/Inhalation).[3][4][5]

Skin/Eye Irritation.[3][4][5]

Handling: Always handle in a fume hood. In case of spill, treat with bleach (sodium

hypochlorite) to oxidize the nitrile before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. echemi.com [echemi.com]

2. usbio.net [usbio.net]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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